4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloro, difluoroethyl, and isopropoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the difluoroethyl group: This step often involves the use of difluoroethyl halides in the presence of a base.
Attachment of the isopropoxymethyl group: This can be done through alkylation reactions using isopropoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoroethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole
- 4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole
- 4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
Uniqueness
4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can impart different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O/c1-6(2)15-5-8-7(10)3-14(13-8)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANILWSPRNEABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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